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Compound of Interest

Compound Name: Tricine

Cat. No.: B1662993 Get Quote

For researchers, scientists, and drug development professionals working with protein analysis,

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is an indispensable

technique. The choice of buffer system significantly impacts the resolution and overall success

of protein separation. This guide provides an objective comparison of the stacking effects of

two commonly used trailing ions in discontinuous buffer systems: Tricine and glycine.

The standard Laemmli system, utilizing glycine as the trailing ion, is a robust, general-purpose

method for separating a broad range of proteins. However, for the specific application of

resolving low molecular weight proteins and peptides, the Tricine-based system offers superior

performance. This is primarily due to the different stacking behaviors of these two amino acids,

which are governed by their respective pKa values and mobilities in the electrophoretic field.

At a Glance: Key Differences in Performance
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Feature Tricine-SDS-PAGE
Glycine-SDS-PAGE
(Laemmli)

Primary Application

Optimal for low molecular

weight proteins and peptides

(1-30 kDa).[1][2][3][4][5]

General purpose, suitable for a

broad range of proteins (20-

200 kDa).

Resolution of Small Peptides
High resolution, sharp bands

for proteins <30 kDa.

Poor resolution, diffuse bands,

often obscured by the dye

front.

Resolution of High MW

Proteins

Less effective for proteins

>100 kDa.

Good resolution for proteins up

to 200 kDa.

Leading Ion Chloride Chloride

Trailing Ion Tricine Glycine

pKa of Trailing Ion 8.15 9.6

Stacking Gel pH ~6.8 ~6.8

Resolving Gel pH ~8.45-8.8 ~8.8

Running Buffer pH ~8.25-8.3 ~8.3

Special Considerations

Ideal for subsequent

applications like mass

spectrometry and sequencing

of small peptides. Requires

careful staining to prevent loss

of small peptides.

A widely used, versatile

system. May cause band

distortion for very small

proteins.

The Science Behind the Stack: A Deeper Look at the
Mechanism
The formation of sharply resolved protein bands in discontinuous SDS-PAGE relies on a

phenomenon known as isotachophoresis, or "stacking." This occurs in the stacking gel, a low-

percentage acrylamide gel with a lower pH than the resolving gel. A voltage gradient is
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established between a fast-moving leading ion (typically chloride) and a slower-moving trailing

ion (glycine or Tricine).

In the Glycine-SDS-PAGE (Laemmli) system, at the stacking gel pH of 6.8, glycine (pKa ~9.6)

exists predominantly in its zwitterionic (neutrally charged) form. This results in very low mobility,

causing it to lag behind the highly mobile chloride ions. The SDS-coated proteins, with

intermediate mobility, are "stacked" into a tight band in the moving boundary between the

chloride and glycine fronts.

Conversely, in the Tricine-SDS-PAGE system, Tricine has a pKa of approximately 8.15. At the

same stacking gel pH of 6.8, a larger proportion of Tricine molecules are negatively charged

compared to glycine. This gives Tricine a higher mobility than glycine. The higher mobility of

the Tricine trailing ion leads to a more efficient "unstacking" of smaller peptides as they enter

the resolving gel, preventing co-migration with the SDS micelle front and resulting in sharper

bands for low molecular weight analytes.

Visualizing the Stacking Effect
The following diagrams illustrate the theoretical positioning of ions and proteins within the

stacking gel for both systems.

Stacking Gel (pH 6.8)

Leading Ion
(Cl-) Stacked Proteins Trailing Ion

(Glycine - Zwitterionic)

Direction of Migration ->

Click to download full resolution via product page

Glycine Stacking Mechanism
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Stacking Gel (pH 6.8)

Leading Ion
(Cl-) Stacked Proteins Trailing Ion

(Tricine - Partially Anionic)

Direction of Migration ->

Click to download full resolution via product page

Tricine Stacking Mechanism

Experimental Protocols
Detailed methodologies for preparing and running both Tricine-SDS-PAGE and Laemmli

(Glycine)-SDS-PAGE are provided below.

Tricine-SDS-PAGE Protocol (for Low Molecular Weight
Proteins)
This protocol is optimized for the separation of proteins and peptides in the 1-30 kDa range.

Solutions and Reagents:

Acrylamide/Bis-acrylamide solution (49.5% T, 3% C): 48 g acrylamide, 1.5 g bis-acrylamide,

dissolved in water to a final volume of 100 ml.

Gel Buffer (3x): 3.0 M Tris-HCl, 0.3% SDS, pH 8.45.

Stacking Gel (4%):

1.25 ml Acrylamide/Bis-acrylamide solution

3.75 ml Gel Buffer (3x)
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7.5 ml Water

150 µl 10% Ammonium Persulfate (APS)

15 µl TEMED

Resolving Gel (10% for 10-30 kDa, 16.5% for 1-10 kDa):

For 10% Gel:

2.5 ml Acrylamide/Bis-acrylamide solution

3.75 ml Gel Buffer (3x)

6.25 ml Water

125 µl 10% APS

12.5 µl TEMED

For 16.5% Gel:

4.125 ml Acrylamide/Bis-acrylamide solution

3.75 ml Gel Buffer (3x)

4.625 ml Water

125 µl 10% APS

12.5 µl TEMED

Cathode (Upper) Buffer (1x): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH ~8.25.

Anode (Lower) Buffer (1x): 0.2 M Tris-HCl, pH ~8.9.

Sample Buffer (2x): 100 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 200 mM DTT (or β-

mercaptoethanol), 0.02% bromophenol blue.
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Procedure:

Assemble the gel casting apparatus.

Prepare the resolving gel solution, add APS and TEMED, and pour the gel, leaving space for

the stacking gel. Overlay with water or isopropanol.

Allow the resolving gel to polymerize for at least 30 minutes.

Remove the overlay and wash the top of the gel with distilled water.

Prepare the stacking gel solution, add APS and TEMED, pour it on top of the resolving gel,

and insert the comb.

Allow the stacking gel to polymerize for at least 20 minutes.

Mount the gel in the electrophoresis apparatus and fill the upper and lower chambers with

the appropriate cathode and anode buffers.

Prepare protein samples by mixing with an equal volume of 2x sample buffer and heating at

70°C for 10 minutes.

Load the samples into the wells.

Run the gel at a constant voltage (e.g., 30V for 1 hour, then 100-150V) until the dye front

reaches the bottom of the gel.

For Hydrophobic Proteins: Urea can be added to the stacking and resolving gels to a final

concentration of 6-8 M to improve solubilization and sharpening of bands.

Laemmli (Glycine)-SDS-PAGE Protocol (General
Purpose)
This is the standard protocol for a broad range of protein separation.

Solutions and Reagents:
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Acrylamide/Bis-acrylamide solution (30%): 29.2 g acrylamide, 0.8 g bis-acrylamide,

dissolved in water to a final volume of 100 ml.

Resolving Gel Buffer (4x): 1.5 M Tris-HCl, 0.4% SDS, pH 8.8.

Stacking Gel Buffer (4x): 0.5 M Tris-HCl, 0.4% SDS, pH 6.8.

Stacking Gel (5%):

1.7 ml Acrylamide/Bis-acrylamide solution (30%)

2.5 ml Stacking Gel Buffer (4x)

5.8 ml Water

100 µl 10% APS

10 µl TEMED

Resolving Gel (e.g., 12%):

4.0 ml Acrylamide/Bis-acrylamide solution (30%)

2.5 ml Resolving Gel Buffer (4x)

3.5 ml Water

100 µl 10% APS

10 µl TEMED

Running Buffer (1x): 25 mM Tris, 192 mM glycine, 0.1% SDS, pH ~8.3.

Sample Buffer (2x): 100 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 200 mM DTT (or β-

mercaptoethanol), 0.02% bromophenol blue.

Procedure:
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The procedure for casting and running a Laemmli gel is analogous to the Tricine-SDS-PAGE

protocol, with the key difference being the use of the glycine-containing running buffer for both

the upper and lower chambers.

Experimental Workflow
The general workflow for both Tricine and Glycine SDS-PAGE is similar, with the primary

differences being in the buffer and gel compositions.

Gel Casting
(Stacking & Resolving Gels)

Gel Apparatus Assembly

Buffer Preparation
(Running & Sample Buffers)

Sample Preparation
(Denaturation & Reduction)

Sample Loading

Running the Gel
(Constant Voltage/Current)

Staining
(e.g., Coomassie, Silver)

Destaining

Visualization & Documentation

Click to download full resolution via product page

General SDS-PAGE Workflow

Conclusion
The choice between a Tricine and a glycine-based SDS-PAGE system is dictated by the

specific research question and the molecular weight of the proteins of interest. For routine
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analysis of a wide range of proteins, the Laemmli (glycine) system remains a reliable and cost-

effective choice. However, for researchers focusing on peptides and low molecular weight

proteins, the Tricine system provides significantly enhanced resolution and is the

recommended method. The improved stacking and destacking of small molecules in the

Tricine system allows for the generation of sharp, well-defined bands, which is crucial for

accurate molecular weight determination and subsequent downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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